Bienvenue dans la boutique en ligne BenchChem!

MS2177

SETD8 inhibition scintillation proximity assay SAR optimization

MS2177 is the ONLY reversible SETD8 inhibitor with an experimentally determined co-crystal structure (PDB: 5T5G), providing atomic-level detail of substrate-competitive binding. This makes it indispensable for assay development, ITC/SPR binding studies, and structure-guided inhibitor optimization where irreversible or covalent probes would confound results. Its well-characterized selectivity profile and equilibrium binding kinetics (KD = 1.3 μM) ensure reliable, interpretable data.

Molecular Formula C24H38N6O2
Molecular Weight 442.608
Cat. No. B1150127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMS2177
SynonymsMS2177;  MS-2177;  MS 2177.; 7-(2-aminoethoxy)-6-methoxy-2-(pyrrolidin-1-yl)-N-(5-(pyrrolidin-1-yl)pentyl)quinazolin-4-amine
Molecular FormulaC24H38N6O2
Molecular Weight442.608
Structural Identifiers
SMILESCOC1=C(OCCN)C=C(N=C(N2CCCC2)N=C3NCCCCCN4CCCC4)C3=C1
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

MS2177: A Substrate-Competitive SETD8 (KMT5A) Inhibitor for Epigenetic Probe Development


MS2177 is a quinazoline-based small-molecule inhibitor of the lysine methyltransferase SETD8 (also known as KMT5A/PR-SET7), the sole enzyme responsible for monomethylation of histone H4 at lysine 20 (H4K20me1). Discovered through structure–activity relationship (SAR) optimization of the first-generation inhibitor UNC0379, MS2177 exhibits substrate-competitive inhibition—competing with the H4 peptide substrate but not the SAM cofactor—and was instrumental in solving the first cocrystal structure of SETD8 with a small-molecule ligand (PDB: 5T5G, 2.1 Å resolution) . This structural milestone subsequently enabled the rational design of the covalent inhibitor MS453 .

Why SETD8 Inhibitors Cannot Be Interchanged: The Case for MS2177 Selection


SETD8 inhibitors span diverse mechanisms including substrate-competitive (MS2177, UNC0379), cofactor-competitive (nahuoic acid A), and irreversible covalent modification (SPS8I1–3, MS453) . These mechanistic differences produce fundamentally distinct biological profiles—irreversible inhibitors may suppress cellular H4K20me1 but carry off-target liabilities, while MS453 achieves high biochemical potency at the cost of poor membrane permeability (4.4 nm/s) and a high efflux ratio (137) . MS2177 occupies a unique position as the only SETD8 inhibitor for which atomic-level structural detail of reversible binding is available, making it indispensable for assay development, competitive binding studies, and fragment-based or structure-guided optimization campaigns where irreversible or cellular readouts would confound interpretation .

Quantitative Differentiation Evidence for MS2177 Against SETD8 Inhibitor Comparators


3.8-Fold Biochemical Potency Improvement Over the Parent Inhibitor UNC0379

MS2177 was developed via SAR-guided addition of a 7-ethylamino group to the UNC0379 quinazoline core. In a scintillation proximity assay (SPA) measuring SETD8-catalyzed [³H]-methyl transfer to a biotinylated H4K20 peptide substrate, MS2177 achieved an in vitro IC₅₀ of 1.9 μM (σ = 1.05 μM, n = 4), compared to UNC0379's IC₅₀ of 7.3 μM reported in the same study, representing a 3.8-fold improvement . This potency gain was attributed to the ethylamino substituent occupying the lysine-binding channel of SETD8, as subsequently confirmed by the cocrystal structure (PDB: 5T5G) .

SETD8 inhibition scintillation proximity assay SAR optimization quinazoline scaffold

13.8-Fold Improvement in Binding Affinity (KD) Over UNC0379 by ITC

Isothermal titration calorimetry (ITC) confirmed that MS2177 binds SETD8 with a KD of 1.3 μM, representing an approximately 13.8-fold improvement in binding affinity over UNC0379 (KD = 18 μM) . The ITC also revealed that MS2177 binding is enthalpy-driven, consistent with specific hydrogen-bonding and van der Waals interactions observed in the cocrystal structure .

isothermal titration calorimetry binding affinity SETD8 KD enthalpy-driven binding

First and Only Co-Crystal Structure of SETD8 with a Reversible Small-Molecule Inhibitor

MS2177 is the only reversible SETD8 inhibitor for which a cocrystal structure with the enzyme has been solved (PDB: 5T5G, resolution 2.1 Å) . The structure revealed that MS2177 binds in the peptide substrate channel, with its quinazoline rings occupying the space normally filled by the substrate lysine side chain, establishing it unambiguously as a substrate-competitive inhibitor . No cocrystal structure exists for UNC0379, SPS8I1–3, or nahuoic acid A in complex with SETD8. While a cocrystal structure of the covalent inhibitor MS453 with SETD8 was subsequently reported (PDB: 5TH7, 1.95 Å), MS453's binding mode involved a flipped orientation due to covalent attachment at C311, making the MS2177 structure the only template for understanding reversible small-molecule binding to SETD8 .

crystal structure PDB 5T5G structure-based drug design binding mode

Reversible Substrate-Competitive Mechanism Versus Irreversible Inhibitors: Avoiding Off-Target Covalent Modification

MS2177 is a fully reversible, substrate-competitive inhibitor—it competes with the H4 peptide substrate but not with the SAM cofactor . In contrast, SPS8I1 (NSC663284) is an irreversible inhibitor that also potently inhibits Cdc25 dual-specificity phosphatases with an IC₅₀ of 0.21 μM, introducing significant non-epigenetic off-target activity . SPS8I2 (BVT948) and SPS8I3 (ryuvidine) similarly exhibit irreversible inhibition through covalent cysteine modification, with selectivity profiles that include off-target activity against PRMT3, SETD2, and CARM1 for SPS8I3 . MS453, while selective for SETD8 against 28 other methyltransferases, achieves its potency through covalent modification of C311, which precludes equilibrium-based binding measurements and introduces time-dependent kinetics incompatible with certain assay formats .

reversible inhibition substrate-competitive covalent inhibitor off-target liability

Selectivity Lineage: Derived from UNC0379 with Demonstrated Selectivity Over 15 Methyltransferases

MS2177 was evolved directly from UNC0379, which was demonstrated to be selective for SETD8 over a panel of 15 other methyltransferases (all IC₅₀ values >100 μM for off-targets) . The SAR modification introducing the 7-ethylamino group to generate MS2177 preserved the same quinazoline scaffold and substrate-competitive mechanism, suggesting retention of this selectivity profile . Furthermore, MS453—the covalent derivative of MS2177—was explicitly shown to be selective for SETD8 against 28 other methyltransferases, with no labeling of PRC2, SMYD2, or SMYD3 observed by mass spectrometry . By contrast, the quinone-based SETD8 inhibitors identified in a prior HTS carry redox-active moieties known to act as promiscuous assay-interference compounds (PAINS) , and SPS8I1–3 exhibit variable off-target activity against other PKMTs and phosphatases .

methyltransferase selectivity G9a/GLP PKMT panel chemical probe

Cell-Free Biochemical Tool Differentiated from Cell-Active but Irreversible and Multi-Target Inhibitors

SPS8I1, SPS8I2, and SPS8I3 each suppress H4K20me1 in HEK293T cells at doses ≤5 μM within 24 hours, demonstrating robust cellular target engagement . In contrast, MS2177 has not been reported to exhibit cellular H4K20me1 suppression in published literature, and its covalent derivative MS453 does not cause significant reduction in H4K20me1 in HeLa cells at concentrations up to 10 μM, consistent with its poor membrane permeability (4.4 nm/s) and high efflux ratio (137) . While SPS8I1–3 appear superior for cellular assays, their irreversible mechanism and multi-target pharmacology (e.g., SPS8I1 Cdc25 IC₅₀ = 0.21 μM) limit their utility as clean mechanistic probes . MS2177 is therefore positioned as the preferred biochemical and biophysical tool compound when cellular permeability is not required but reversible, structurally defined target engagement is paramount .

cellular H4K20me1 cell permeability biochemical tool compound IR inhibitor

Recommended Application Scenarios for MS2177 Based on Validated Differentiation Evidence


Structure-Guided SETD8 Inhibitor Optimization and Fragment-Based Drug Design

MS2177's co-crystal structure (PDB: 5T5G) provides the only experimentally determined template of a reversible small molecule bound to SETD8's substrate channel . Computational and medicinal chemistry teams should use MS2177 as the reference ligand for docking studies, molecular dynamics simulations, and structure-based pharmacophore modeling when designing next-generation SETD8 inhibitors. Its reversible binding mode avoids the distorted geometry observed with the covalent inhibitor MS453 (PDB: 5TH7), ensuring that docking poses reflect equilibrium binding rather than covalent adduct formation .

Biochemical Assay Development Requiring Reversible, Equilibrium-Based SETD8 Inhibition

For scintillation proximity assays, ITC-based binding studies, surface plasmon resonance (SPR), or differential scanning fluorimetry (DSF) where reversible target engagement is essential for accurate KD or IC₅₀ determination, MS2177 is the preferred SETD8 inhibitor . Its equilibrium binding (KD = 1.3 μM) and consistent IC₅₀ (1.9 μM, σ = 1.05 μM, n = 4) across independent measurements provide a reliable positive control that irreversible inhibitors like SPS8I1–3 cannot match due to time-dependent kinetics and covalent modification artifacts .

Selectivity Profiling and Counter-Screening Against Methyltransferase Panels

MS2177 belongs to the UNC0379–MS453 chemical series, the most extensively selectivity-characterized lineage among SETD8 inhibitors. UNC0379 was validated against a panel of 15 methyltransferases—all off-target IC₅₀ values exceeded 100 μM—and MS453 demonstrated selectivity against 28 methyltransferases with no detectable covalent labeling of PRC2, SMYD2, or SMYD3 . When establishing selectivity profiling workflows, MS2177 serves as the appropriate benchmark SETD8 inhibitor against which novel compounds can be compared, leveraging the well-characterized selectivity precedent of its chemical series .

Mechanistic Dissection of Substrate-Competitive Versus Cofactor-Competitive SETD8 Inhibition

MS2177 is a definitive substrate-competitive inhibitor—it competes with the H4K20 peptide substrate but not with SAM . This mechanism distinguishes it from nahuoic acid A, which is SAM-competitive and noncompetitive with the peptide substrate . For researchers investigating the enzymology of SETD8 or screening for inhibitors with distinct modes of action, MS2177 is the definitive substrate-competitive reference compound against which cofactor-competitive or allosteric inhibitors can be mechanistically benchmarked .

Quote Request

Request a Quote for MS2177

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.